molecular formula C15H15ClN4O2S B403967 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 370842-07-2

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B403967
CAS RN: 370842-07-2
M. Wt: 350.8g/mol
InChI Key: UNWPMJHCJGOPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a purine derivative. Purines are biologically significant and are part of DNA, RNA, and ATP. The compound also contains a 4-chlorobenzyl group and an ethylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine ring. The 4-chlorobenzyl group would add to this complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purines and chlorobenzylic compounds are known to undergo a variety of chemical reactions. For example, chlorobenzylic compounds can be oxidized to form aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound more reactive .

Mechanism of Action

Target of Action

The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.

Mode of Action

SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .

Result of Action

The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .

Advantages and Limitations for Lab Experiments

Clopidogrel is a widely used antiplatelet drug and has been extensively studied in clinical trials. This makes it a valuable tool for investigating the role of platelets in thrombotic events. However, 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has limitations in laboratory experiments due to its irreversible binding to the P2Y12 receptor, which makes it difficult to study the effects of reversible P2Y12 inhibitors. Additionally, this compound has been shown to have variable response rates in different patient populations, which may limit its utility in certain experimental settings.

Future Directions

1. Investigation of the optimal dosing and duration of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione therapy in different patient populations.
2. Development of novel antiplatelet agents that target different pathways involved in platelet activation and aggregation.
3. Investigation of the potential role of this compound in the prevention of non-cardiovascular diseases, such as cancer and Alzheimer's disease.
4. Investigation of the potential use of this compound in combination with other drugs, such as statins and anticoagulants, to further reduce the risk of thrombotic events.
5. Investigation of the potential role of this compound in the treatment of thrombotic disorders other than cardiovascular diseases, such as deep vein thrombosis and pulmonary embolism.
6. Investigation of the potential use of this compound in the prevention of thrombotic events in high-risk populations, such as patients undergoing major surgery or cancer chemotherapy.
7. Investigation of the potential role of this compound in the treatment of thrombotic events in patients with bleeding disorders, such as hemophilia.

Synthesis Methods

Clopidogrel is synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with ethyl 4,4,4-trifluoroacetoacetate to form an enamine, which is subsequently cyclized to form the thienopyridine ring. The chlorobenzyl group is introduced through a palladium-catalyzed coupling reaction with 4-chlorobenzyl bromide. The final step involves deprotection of the Boc group to yield 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione.

Scientific Research Applications

Clopidogrel has been extensively studied in clinical trials and basic research to investigate its efficacy and safety in preventing thrombotic events. It has been shown to be effective in reducing the incidence of recurrent ischemic events in patients with acute coronary syndrome and in reducing the risk of stroke in patients with a history of stroke or transient ischemic attack. Clopidogrel has also been studied in combination with other antiplatelet agents, such as aspirin, to further reduce the risk of thrombotic events.

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWPMJHCJGOPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.